molecular formula C18H16N2O2S B14505843 1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione CAS No. 64028-19-9

1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione

Cat. No.: B14505843
CAS No.: 64028-19-9
M. Wt: 324.4 g/mol
InChI Key: ZFAFORMXELZMFU-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Substitution Reactions: The phenothiazine core is then subjected to substitution reactions to introduce the pyrrolidin-1-YL and ethane-1,2-dione groups. This can be achieved using reagents such as pyrrolidine and ethyl chloroformate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.

Properties

CAS No.

64028-19-9

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

1-(10H-phenothiazin-1-yl)-2-pyrrolidin-1-ylethane-1,2-dione

InChI

InChI=1S/C18H16N2O2S/c21-17(18(22)20-10-3-4-11-20)12-6-5-9-15-16(12)19-13-7-1-2-8-14(13)23-15/h1-2,5-9,19H,3-4,10-11H2

InChI Key

ZFAFORMXELZMFU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(=O)C2=C3C(=CC=C2)SC4=CC=CC=C4N3

Origin of Product

United States

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